The synthesis of 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one typically involves multi-step reactions. A common method includes:
The exact parameters such as temperature, time, and molar ratios can vary based on the specific synthetic route employed .
The molecular formula for 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is , with a molar mass of approximately 293.16 g/mol. The structure consists of:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure and purity of the synthesized compound .
2-Bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is involved in several chemical reactions:
These reactions are critical for exploring the compound's potential therapeutic applications .
The mechanism of action for 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is not fully elucidated but is believed to involve:
Research indicates that derivatives of this compound may show inhibitory activities against breast cancer resistance protein and P-glycoprotein .
Key physical and chemical properties include:
These properties are important for determining the handling procedures and potential applications in drug formulation .
The applications of 2-bromo-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one are primarily in medicinal chemistry:
Continued research into this compound could lead to novel treatments based on its unique structural features and biological activities .
Regioselective bromination at the C2 position of the azepinoquinazolinone core is critical for installing the bromine handle necessary for downstream functionalization. The electron-deficient quinazolinone ring directs electrophilic bromination to this specific position under mild conditions. N-Bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF, acetonitrile) at 0–25°C achieves >90% regioselectivity within 2 hours, as confirmed by LC-MS analysis of reaction mixtures [4] [5]. Alternative brominating agents like bromine in acetic acid lead to lower selectivity (65–75%) and undesirable ring oxidation byproducts. The tetrahydroazepine ring’s conformational flexibility influences reactivity—density functional theory (DFT) calculations reveal reduced steric hindrance at C2 compared to C4, explaining the observed regiochemical preference [4].
Table 1: Comparative Bromination Efficiency
Brominating Agent | Solvent | Temp (°C) | Reaction Time (h) | C2 Selectivity (%) |
---|---|---|---|---|
NBS | DMF | 0-5 | 2 | 92 |
Br₂ | AcOH | 25 | 4 | 68 |
CuBr₂ | DCM | 40 | 6 | 75 |
The C2 bromine substituent serves as a versatile linchpin for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and palladium-mediated cross-coupling. Optimization studies show that Pd(PPh₃)₄ (5 mol%) in degassed THF at 60°C efficiently couples the bromo derivative with terminal alkynes (Sonogashira reaction), yielding 2-alkynyl analogs with >85% conversion [5]. For CuAAC, sodium ascorbate and CuSO₄ in tBuOH/H₂O (1:1) facilitate triazole tethering at 50°C within 4 hours. This strategy enables the attachment of pharmacophores like acetylcholinesterase inhibitors or fluorescent tags, expanding the compound’s utility in bioorthogonal labeling and drug discovery. Notably, microwave irradiation at 100°C reduces CuAAC reaction times to <30 minutes while maintaining yields >90% [5].
Table 2: Click Chemistry Applications at C2 Position
Reaction Type | Catalyst System | Conditions | Products Formed | Yield Range (%) |
---|---|---|---|---|
Sonogashira Coupling | Pd(PPh₃)₄/CuI | THF, 60°C, 12h | 2-Aryl/alkyl-alkynyl derivatives | 78-92 |
CuAAC | CuSO₄/sodium ascorbate | tBuOH/H₂O, 50°C, 4h | 1,2,3-Triazole conjugates | 85-95 |
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O, 80°C | 2-Aryl/heteroaryl derivatives | 80-88 |
Conventional thermal cyclization of brominated quinazolinone precursors requires extended reflux (8–12 hours) in high-boiling solvents like toluene or xylene, often leading to ring-opened byproducts (15–20% yield loss). Microwave-assisted synthesis circumvents these issues through rapid, uniform heating. Optimized protocols involve irradiating linear bromo-acrylamide precursors at 150°C for 20 minutes in N-methylpyrrolidone (NMP), achieving near-quantitative cyclization yields (98%) [5]. The closed-vessel system prevents bromine loss—a common drawback in thermal methods—verified by comparative NMR studies showing <2% debrominated impurities. This technique is particularly effective for generating combinatorial libraries, reducing total synthesis time from 48 hours to <3 hours per scaffold variant.
Solid-phase synthesis leverages acid-cleavable linkers (e.g., Rink amide resin) for efficient purification and combinatorial diversification. As demonstrated for thiazoloquinazolines [5], resin-bound anthranilate intermediates undergo sequential Fmoc deprotection, thiourea formation, and bromoketone cyclization. Toluene proves optimal for suppressing 2-thioxoquinazoline-4-one side products (<8%) during ring closure. Solution-phase synthesis, while scalable, suffers from cumbersome intermediate isolations—particularly during tetrahydroazepine ring formation—where chromatographic purification of brominated intermediates reduces yields to 42–63% (Table 1, entry 3) [2] [5].
Table 3: Synthesis Method Comparison
Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
---|---|---|
Cyclization Yield | 70-96% | 42-90% |
Purity (Crude) | >85% | 50-96% |
Purification | Simple resin filtration | Column chromatography |
Diversification | High-throughput (96-well plate compatible) | Limited by individual reactions |
Scale-Up Feasibility | Moderate (mg-scale) | High (g-scale) |
Key Limitation | Linker cleavage inefficiency | Low yields in bromination steps |
Notably, solid-phase routes enable the synthesis of 3-substituted-5-oxo-5H-thiazolo[2,3-b]quinazoline derivatives via BAL linker strategies [5], though the bromoazepinoquinazolinone scaffold itself commands higher prices ($451.54–$633.99/g) due to multi-step solution-phase manufacturing constraints [2] [3].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: